5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

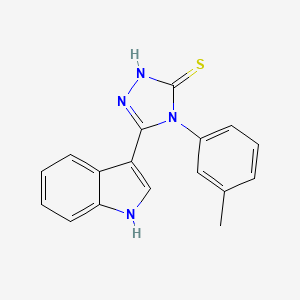

The compound 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is systematically identified by its IUPAC name, which reflects its structural components:

- Indole moiety : A bicyclic aromatic system (1H-indol-3-yl) attached at position 5 of the triazole ring.

- Triazole core : A 1,2,4-triazole ring with substituents at positions 3 (thiol group), 4 (3-methylphenyl), and 5 (indole).

Key Structural Features

- Triazole ring : Positions 1, 2, and 4 are occupied by nitrogen atoms, with a thiol (-SH) group at position 3.

- Substituents :

- Indole moiety : Conjugated π-system at position 5, enhancing aromaticity.

- 3-Methylphenyl group : Electron-donating methyl group at position 4, influencing electronic properties.

X-ray Crystallographic Analysis of Triazole-Indole Hybrid Systems

X-ray crystallography provides critical insights into the spatial arrangement of the triazole-indole hybrid system. While direct data for the target compound is unavailable, analogous systems reveal:

Structural Insights

- Twist Angle : The angle between the triazole and indole rings is influenced by steric hindrance and electronic interactions. Higher angles (e.g., 12.65°) indicate greater flexibility or repulsion.

- Hydrogen Bonding : Intermolecular H-bonds stabilize the crystal lattice, with NH groups acting as donors.

Comparative Molecular Geometry with Analogous 1,2,4-Triazole Derivatives

The molecular geometry of this compound is compared to structurally related compounds:

Key Differences

- Electronic Effects : The 3-methylphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing), altering reactivity.

- Steric Effects : The indole moiety introduces bulk, potentially affecting molecular packing in crystals.

Tautomeric Behavior Analysis via Spectroscopic Methods

The thiol-thione tautomerism of 1,2,4-triazole derivatives is critical for understanding reactivity. Spectroscopic data for analogous compounds inform tautomeric preferences:

Tautomer Dominance

- Thione Form : Observed in polar solvents (e.g., DMSO) due to stabilization via resonance.

- Thiol Form : Favored in nonpolar solvents or solid-state, as indicated by SH stretching in IR .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-11-5-4-6-12(9-11)21-16(19-20-17(21)22)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHYPKREPKNNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the indole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the indole or triazole rings.

Scientific Research Applications

Antifungal Activity

- Mechanism of Action : The incorporation of the 1,2,4-triazole moiety into various compounds has been shown to enhance antifungal activity. Triazoles typically inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.

-

Case Studies :

- A study demonstrated that derivatives of 1,2,4-triazole exhibited significant antifungal activity against various strains such as Aspergillus flavus and Candida albicans, with some compounds showing effectiveness comparable to established antifungals like fluconazole .

- Another research article reported that compounds containing the triazole-thioether moiety showed improved antifungal potency against P. piricola, achieving inhibitory rates of 90% or higher compared to commercial fungicides .

Antibacterial Activity

- Mechanism of Action : The antibacterial properties of triazole derivatives are attributed to their ability to interfere with bacterial cell wall synthesis and function.

-

Case Studies :

- Research indicated that certain triazole derivatives demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of standard treatments .

- A study highlighted the synthesis and evaluation of quinolone-triazole hybrids that showed enhanced antibacterial effects against a broad spectrum of bacterial pathogens, including Escherichia coli and Klebsiella pneumoniae .

Data Table: Summary of Antifungal and Antibacterial Activities

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole and triazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The thiol group can form covalent bonds with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the target compound is electron-donating, enhancing corrosion inhibition efficiency compared to electron-withdrawing groups like nitro or chloro (e.g., 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol in ) .

- Indole vs. Pyrazole/Phenyl : The indole moiety confers stronger π-π stacking and hydrogen-bonding capabilities, improving binding affinity in biological systems compared to pyrazole or phenyl analogues .

Corrosion Inhibition

Triazole-thiols with aromatic substituents, such as the target compound, demonstrate superior adsorption on metal surfaces due to delocalized π-electrons. For example:

- Efficiency Comparison : 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) showed 85% inhibition on zinc in HCl, outperforming simpler hydrazide derivatives . The target compound’s indole and 3-methylphenyl groups may further enhance surface coverage via hydrophobic interactions.

Physicochemical Properties

- Solubility : The indole group increases hydrophobicity compared to methoxy or hydroxyl-substituted triazoles (e.g., 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) .

- Tautomerism : Like 1,3,4-oxadiazole-2-thiones, triazole-thiols may exist in thiol-thione tautomeric forms, influencing reactivity and stability .

Biological Activity

The compound 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the structure-activity relationships (SAR) that define its efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole and triazole derivatives under controlled conditions. The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing indole derivatives and triazole precursors.

- Substitution Reactions : Modifying existing triazole compounds with thiol groups.

The structural formula can be represented as:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus |

| Other derivatives | 31.25 - 125 | P. aeruginosa, C. albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have indicated that derivatives demonstrate higher cytotoxicity towards melanoma and breast cancer cell lines compared to normal cells . The selectivity of these compounds is crucial for their therapeutic application.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| Melanoma (IGR39) | < 10 | High selectivity |

| Breast Cancer (MDA-MB-231) | < 50 | Moderate selectivity |

| Pancreatic Carcinoma (Panc-1) | < 30 | Significant cytotoxicity |

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Variation : The presence of different substituents on the sulfur atom or at the phenyl ring impacts antimicrobial and anticancer activities significantly.

- Indole Moiety : The indole group contributes to enhanced interaction with biological targets, improving selectivity and potency.

- Triazole Framework : The triazole ring is essential for maintaining the biological activity and may influence the mechanism of action against pathogens and cancer cells.

Case Studies

Several studies have focused on evaluating the biological activity of similar compounds:

- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and found that structural modifications led to variations in antimicrobial potency .

- Cytotoxicity Assays : Research involving hydrazone derivatives of triazoles showed promising results against cancer cell lines with specific emphasis on melanoma .

Q & A

Q. What is the synthetic rationale for combining indole and triazole moieties in this compound?

The structural combination of indole (a heterocycle with biological relevance) and 1,2,4-triazole-3-thiol (a pharmacophore with metal-chelating properties) aims to enhance biological activity through synergistic interactions. Indole derivatives are known for kinase modulation, while triazole-thiols exhibit antioxidant and enzyme-inhibitory effects. This design strategy increases the likelihood of targeting multiple biological pathways, such as kinase inhibition or redox modulation .

Q. What are the critical steps in synthesizing 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol?

Key steps include:

- Acylation of indole-3-butanoic acid to form intermediates.

- Hydrazinolysis to generate hydrazide derivatives.

- Nucleophilic addition with phenylisothiocyanate.

- Alkaline cyclization under reflux to form the triazole-thiol core. Purification via crystallization (e.g., propan-2-ol) and validation using HPLC-DAD-MS ensures product integrity .

Q. Which spectroscopic methods are essential for structural confirmation?

- ¹H NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm).

- IR spectroscopy : Confirms thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹).

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S.

- Chromatographic purity : HPLC with diode-array detection (≥95% purity) .

Advanced Research Questions

Q. How can molecular docking guide the assessment of this compound’s biological targets?

Computational docking (e.g., AutoDock Vina) against crystallographic protein structures (PDB: 2XP2 for anaplastic lymphoma kinase, 3LD6 for lanosterol 14-α-demethylase) predicts binding affinities. Focus on:

Q. What experimental strategies resolve contradictions in reported biological activities of triazole-thiol derivatives?

Discrepancies (e.g., variable COX-2 inhibition) arise from substituent effects and assay conditions. Mitigate by:

- Comparative SAR studies : Systematically vary substituents (e.g., 3-methylphenyl vs. 4-chlorophenyl).

- Standardized assays : Use identical enzyme sources (e.g., human recombinant COX-2) and inhibitor concentrations.

- ADME/Tox profiling : Assess bioavailability and metabolic stability to rule out false negatives .

Q. How to optimize reaction conditions for scalable synthesis without compromising yield?

- Solvent selection : Replace ethanol with DMF for better solubility of intermediates.

- Catalyst screening : Test K₂CO₃ vs. NaOH for cyclization efficiency.

- Temperature control : Maintain 70–80°C during hydrazinolysis to prevent side reactions.

- Workflow integration : Use continuous-flow reactors for multistep processes .

Q. What methodologies assess the compound’s stability under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.